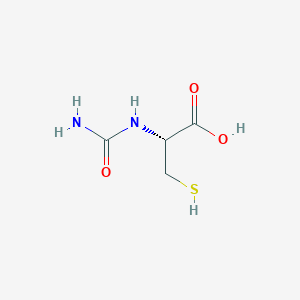
N-Carbamoyl-L-cysteine
描述
Synthesis Analysis
N-Carbamoyl-L-cysteine can be synthesized through biochemical processes involving bacteria. For instance, Pseudomonas species have been shown to convert D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) to L-cysteine, with NCC identified as an intermediate. This transformation demonstrates the enzyme-mediated bioconversion capabilities of specific microbial strains, highlighting the enzymatic pathways involved in producing NCC and ultimately L-cysteine from precursors like D,L-ATC (Tamura et al., 1998).
Molecular Structure Analysis
The molecular structure of NCC is characterized by the addition of a carbamoyl group to the amino acid cysteine. This structural modification significantly alters its chemical reactivity and physical properties. The presence of both the amine and thiol groups in its structure allows NCC to participate in a variety of chemical reactions, contributing to its versatility in biochemical applications.
Chemical Reactions and Properties
NCC undergoes specific chemical reactions owing to its unique structure. For example, enzymatic activities involving NCC have been observed in Pseudomonas sp. strain ON-4a, where N-carbamoyl-L-cysteine amidohydrolase (NCC amidohydrolase) demonstrates specificity for the hydrolysis of NCC among other N-carbamoyl-amino acids. This specificity underlines the enzyme's role in the metabolism of NCC and its selectivity towards substrates with a carbamoyl group (Ohmachi et al., 2004).
Physical Properties Analysis
The physical properties of NCC, such as solubility, melting point, and stability, are influenced by the carbamoyl group. These properties are crucial for its handling, storage, and application in various biochemical and industrial processes. Understanding the physical properties of NCC is essential for optimizing its use in synthesis and production workflows.
Chemical Properties Analysis
NCC's chemical properties, including its reactivity with other compounds and its role in biochemical pathways, are central to its applications in biotechnology and medicine. The carbamoyl group contributes to the compound's functionality, enabling its participation in enzymatic reactions and synthesis processes. Detailed studies on its chemical behavior provide insights into its potential uses and the mechanisms underlying its biochemical activities.
References
Tamura, Y., Nishino, M., Ohmachi, T., & Asada, Y. (1998). N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ(2)-Thiazoline-4-Carboxylic Acid to L-Cysteine by Pseudomonas sp. ON-4a. Bioscience, Biotechnology, and Biochemistry, 62(11), 2226-2229. Link to paper.
Ohmachi, T., Narita, M., Kawata, M., Bizen, A., Tamura, Y., & Asada, Y. (2004). A novel N-carbamoyl-l-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of N-carbamoyl-l-cysteine amidohydrolase expressed in Escherichia coli. Applied Microbiology and Biotechnology, 65, 686-693. Link to paper.
科学研究应用
Biological Conversion Processes : It is involved in the conversion of D,L-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine in Pseudomonas sp. strain ON-4a, as demonstrated by Ohmachi et al. (2002) in their study published in "Bioscience, Biotechnology, and Biochemistry" (Ohmachi et al., 2002).
Thiol Protection in Peptides : Guttmann (1966) found that N-Carbamoyl-L-cysteine is used for protecting the thiol function of cysteine in biologically important peptides such as ribonuclease, insulin, oxytocin, and vasopressin (Guttmann, 1966).
Cysteine Production in Biotechnology : According to Wada and Takagi (2006), it is used in biotechnological processes for cysteine production. This involves enhancing biosynthetic activity, weakening degradation pathways, and exploiting the export system (Wada & Takagi, 2006).
Triggering Amidotransferase Activity : Mareya and Raushel (1994) described its use as a molecular wedge for triggering the amidotransferase activity of carbamoyl phosphate synthetase in Escherichia coli (Mareya & Raushel, 1994).
Antitumoral Activity : Németh et al. (1978) noted that N-carbamoyl-L-cysteine derivatives have shown antitumoral activity in animal experiments, especially the ethyl and chloroethyl derivatives (Németh et al., 1978).
Nutritional Supplement : Joo, Hyeon, and Han (2017) reported its use as a nutrition supplement in industrial food production, agriculture, and animal feed (Joo, Hyeon, & Han, 2017).
Role in Cellular Homeostasis : Yin et al. (2016) highlighted the importance of L-cysteine in cellular homeostasis and its role in the production of GSH, H(2)S, and taurine, which may improve health and well-being (Yin et al., 2016).
未来方向
属性
IUPAC Name |
(2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947455 | |
| Record name | N-[Hydroxy(imino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbamoyl-L-cysteine | |
CAS RN |
24583-23-1 | |
| Record name | N-(Aminocarbonyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24583-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamoyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024583231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(imino)methyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carbamoyl-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



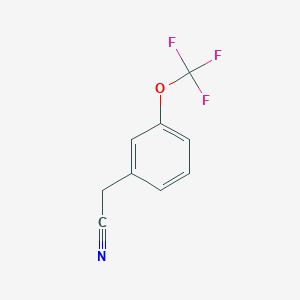
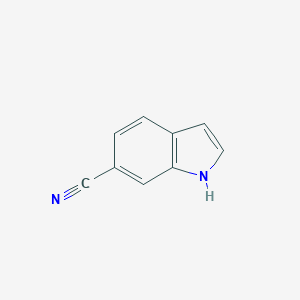

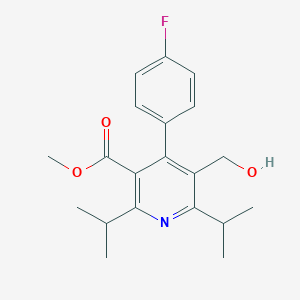
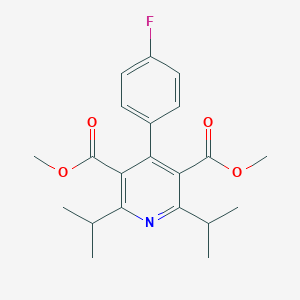
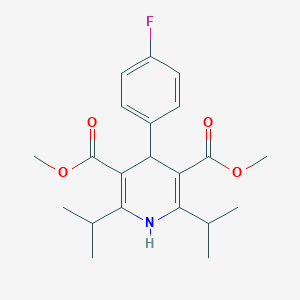
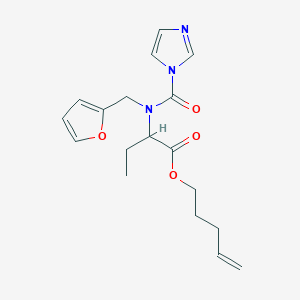
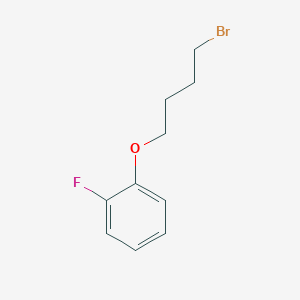
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
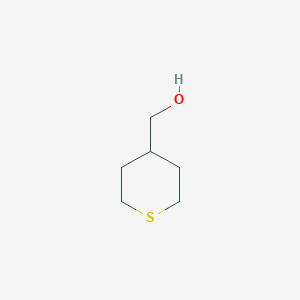
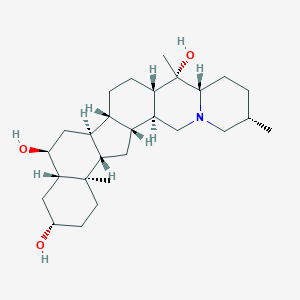
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)